molecular formula C11H16<br>CH3C6H4C(CH3)3<br>C11H16 B018130 4-tert-Butyltoluene CAS No. 98-51-1

4-tert-Butyltoluene

Cat. No. B018130
CAS RN: 98-51-1
M. Wt: 148.24 g/mol
InChI Key: QCWXDVFBZVHKLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-tert-Butyltoluene can involve various chemical strategies. One approach includes the oxidation of 4-tert-butyl toluene using Mn2O3 and MnO2, followed by benzyl halide hydrolysis, the Sommelet reaction, and oxidation with IBX. This method has been optimized to achieve a high product yield of up to 86% under certain conditions (Zhang Yu-mina, 2010).

Molecular Structure Analysis

The molecular structure of 4-tert-Butyltoluene is defined by the presence of a bulky tert-butyl group attached to the toluene ring, which can significantly influence its chemical behavior and reactivity. The tert-butyl group's steric bulk can affect the compound's interaction with catalysts and reagents, potentially leading to selective reactions and pathways.

Chemical Reactions and Properties

4-tert-Butyltoluene undergoes partial oxidation to form 4-tert-butylbenzaldehyde, a process catalyzed by cobalt(II) acetate or cerium(III) acetate in a Br-/H2O2/acetic acid system. The reaction mechanism involves the formation of a benzylic radical species, followed by oxidation or reaction with bromine generated in situ, depending on the catalyst used (L. G. van de Water et al., 2007).

Scientific Research Applications

  • Neurotoxicity and Occupational Safety : Repeated exposure to 4-tert-butyltoluene may cause persistent changes in the central nervous system, suggesting a reevaluation of the current Threshold Limit Value (TLV). This finding is significant for occupational safety and health standards (Lund, Simonsen & Fries, 1995).

  • Phase Equilibrium Studies : In research on phase equilibrium and thermodynamic modeling, studies on the binary system of toluene and para-tert-butyltoluene provide valuable data for designing separation equipment and understanding component interactions (Kumari, Rane, Kumar & Satyavathi, 2016).

  • Chemical Synthesis : 4-tert-butyltoluene is an important intermediate product for fine chemicals. Its eco-friendly production via tert-butylation of toluene with tert-butanol over mordenite catalysts has been explored, highlighting its industrial relevance (Kostrab et al., 2006).

  • Organic Synthesis and Pharmaceutical Applications : Dirhodium-catalyzed oxidations of phenols and anilines using T-HYDRO result in products like 4-(tert-butyldioxy)cyclohexadienones, demonstrating potential applications in organic synthesis and pharmaceuticals (Ratnikov et al., 2011).

  • Crystallography and Inclusion Complex Studies : The crystal structure of 4-tert-butyltoluene with cyclomaltoheptaose (beta-cyclodextrin) reveals a dense network of hydrogen bonds, forming channels along the crystal axis. This study contributes to the understanding of molecular interactions in crystallography (Mavridis & Hadjoudis, 1992).

  • Behavioral and Neurochemical Studies : Long-term exposure to 4-tert-butyltoluene in rats leads to significant changes in brain neurochemistry, particularly in noradrenergic and dopaminergic areas, relevant for understanding chemical neurotoxicity (Lam et al., 2000).

  • Catalysis and Kinetic Studies : Studies on the kinetics of tert-butylation of toluene over H-BEA zeolite catalysts have been conducted to produce 4-tert-butyltoluene, demonstrating its relevance in catalysis and reaction engineering (Wang et al., 2016).

  • Sensory-Evoked Potentials in Neurotoxicity Research : Evoked potentials have been used to detect and characterize minor neurofunctional changes due to low-dose exposure to chemicals like 4-tert-butyltoluene, which is crucial in neurotoxicological research (Lund & Simonsen, 1993).

  • Selective Oxidation Processes : The selective oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde over Co/MCM-41 catalyst under mild conditions has been explored, indicating its potential for reuse in industrial processes (Li et al., 2007).

Safety And Hazards

4-tert-Butyltoluene is harmful if swallowed or inhaled, and it may cause eye irritation . It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-tert-butyl-4-methylbenzene
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InChI

InChI=1S/C11H16/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3
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InChI Key

QCWXDVFBZVHKLV-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C
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Molecular Formula

C11H16
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DSSTOX Substance ID

DTXSID1024704
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Molecular Weight

148.24 g/mol
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Physical Description

P-tert-butyltoluene is a clear colorless liquid with an aromatic gasoline-like odor. (NTP, 1992), Colorless liquid with a distinct aromatic odor; somewhat like gasoline; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a distinct aromatic odor, somewhat like gasoline.
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Boiling Point

379 °F at 760 mmHg (NTP, 1992), 193 °C @ 760 MM HG, at 101.3kPa: 193 °C, 379 °F
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Flash Point

136 °F (NTP, 1992), 136 °F, 63 °C c.c., 155 °F
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), SLIGHTLY SOL IN ALC; VERY SOL IN ETHER; SOL IN ACETONE, BENZENE; VERY SOL IN CHLOROFORM, Water solubility of 5.5 ppm at 25 °C, Solubility in water, g/100ml at 20 °C: 0.06 (very poor), Insoluble
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Density

0.8612 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8612 @ 20 °C/4 °C, Relative density (water = 1): 0.86, 0.8612, 0.86
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Vapor Density

4.62 (AIR= 1), Relative vapor density (air = 1): 5.1
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Vapor Pressure

less than or equal to 1 mmHg at 68 °F (NTP, 1992), 0.65 [mmHg], 0.65 MM HG @ 25 °C, Vapor pressure, Pa at 20 °C: 80, 0.7 mmHg@77 °F, (77 °F): 0.7 mmHg
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Product Name

4-tert-Butyltoluene

Color/Form

CLEAR, COLORLESS LIQ, Colorless liquid.

CAS RN

98-51-1
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Record name 4-TERT-BUTYLTOLUENE
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Melting Point

-62 °F (NTP, 1992), -52 °C, -62.5 °C, -62 °F
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Record name p-tert-Butyltoluene
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Synthesis routes and methods I

Procedure details

If the material discharged from the electrolysis is worked up similarly to Example 1, 284.8 g of p-tert.-butylbenzaldehyde and 295.3 g of p-tert.-butylbenzyl acetate are obtained in addition to 25.2 g of unconverted p-tert.-butyltoluene. This corresponds to a yield of 83.3% and a current efficiency of 58.2%. The p-tert.-butylbenzaldehyde is separated from the p-tert.-butylbenzyl acetate by the method described in Example 1.
Quantity
284.8 g
Type
reactant
Reaction Step One
Quantity
295.3 g
Type
reactant
Reaction Step Two
Yield
83.3%

Synthesis routes and methods II

Procedure details

The diamine, 2,6-diamino-4-t-butyltoluene, was prepared from toluene. Alkylation of toluene with isobutene gave p-t-butyltoluene which was then nitrated to give 2,6-dinitro-4-t-butyltoluene. Reduction of the dinitro compound produced the diamine.
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
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solvent
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Synthesis routes and methods III

Procedure details

N-Bromosuccinimide (98 g, 0.55 mol) and 0.5 g benzoyl peroxide were added to solution of 2-bromo-4-tert-butyl-1-methylbenzene (113.5 g, 0.5 mol) in CCl4 (500 ml). The resulting mixture was refluxed for 6 h, cooled to 20° C. and filtered. The resulting filtrate was evaporated and used without further purification. A solution of sodium diethylmethylmalonate, prepared from 104.5 g (0.6 mol) diethylmethylmalonate and 40.8 g of sodium ethylate in 500 ml abs. ethanol was treated dropwise with 2-bromo-1-(bromomethyl)-4-tert-butylbenzene (0.5 mol). The resulting mixture was refluxed for 4 h, treated with a solution of NaOH (50 g, 1.25 mol) in water (60 ml) and refluxed for 2 h, then poured into water (11), and finally washed with toluene (2×100 ml). The aqueous solution was treated with 130 ml of 35% HCl. The resulting mixture was extracted with chloroform (4×250 ml), the organic phase was dried over MgSO4 and evaporated. The residue was heated to 160-170° C. for 15 min yielding the product (92 g, total yield from 1-tert-butyl-4-methylbenzene 60%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
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Type
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Reaction Step Two
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Reaction Step Two
Quantity
98 g
Type
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Reaction Step Three
Quantity
0.5 g
Type
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Reaction Step Three
Quantity
113.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
sodium diethylmethylmalonate
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Quantity
104.5 g
Type
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Reaction Step Four
Quantity
40.8 g
Type
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Reaction Step Four
Name
Quantity
50 g
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-tert-Butyltoluene
Reactant of Route 2
4-tert-Butyltoluene
Reactant of Route 3
4-tert-Butyltoluene
Reactant of Route 4
4-tert-Butyltoluene
Reactant of Route 5
Reactant of Route 5
4-tert-Butyltoluene
Reactant of Route 6
Reactant of Route 6
4-tert-Butyltoluene

Citations

For This Compound
666
Citations
S Pai, U Gupta, S Chilukuri - Journal of Molecular Catalysis A: Chemical, 2007 - Elsevier
… 4-tert-Butyltoluene selectivity reached maximum within 4 h on stream and remained steady thereafter at 87%. There was a rapid increase in the conversion of toluene in the initial hours, …
Number of citations: 30 www.sciencedirect.com
W Yu, Z Zhang, H Wang, Z Ge, TJ Pinnavaia - … and mesoporous materials, 2007 - Elsevier
… is carried out mainly by oxidation 4-tert-butyltoluene over MnO 2 and H … pathways for the oxidation of 4-tert-butyltoluene to 4-tert-… the H 2 O 2 oxidation of 4-tert-butyltoluene at 45 C to the …
Number of citations: 20 www.sciencedirect.com
W hua Yu, C hui Zhou, D shen Tong… - Journal of Molecular …, 2012 - Elsevier
… was only 4% in oxidation of 4-tert-butyltoluene [8]. A significant … oxidation of 4-tert-butyltoluene over heterogeneous catalysts … in partial oxidation of 4-tert-butyltoluene on basis of success …
Number of citations: 17 www.sciencedirect.com
W Zhou, J Pan, F Sun, K Huang, M He… - … Kinetics, Mechanisms and …, 2016 - Springer
… 4-tert-butyltoluene … 4-tert-butyltoluene to 4-tert-butylbenzaldehyde including direct electrooxidation. A yield of about 35 % was obtained for the electrooxidation of the 4-tert-butyltoluene …
Number of citations: 9 link.springer.com
C Wang, G Li, J Jiang - Chinese Journal of Chemistry, 2009 - Wiley Online Library
… photoelectric and microelectronic applications, this article mainly reported the synthesis of a rigid aromatic diamine and corresponding polyimides containing bulky 4-tert-butyltoluene …
Number of citations: 13 onlinelibrary.wiley.com
HR Lam, O Ladefoged, G Østergaard… - Pharmacology & …, 2000 - Wiley Online Library
Long‐lasting central nervous system (CNS) neurotoxicity of 4‐tert‐butyltoluene (TBT) has been investigated using electrophysiology, behaviour, and neurochemistry in Long Evans rats …
Number of citations: 12 onlinelibrary.wiley.com
WH Yu, CH Zhou, XS Xu, ZH Ge - Chinese Chemical Letters, 2007 - Elsevier
… -41 in the oxidation of 4-tert-butyltoluene (ArCH 3 ) with TBHP … of 4-tert-butyltoluene decreased in terms of 4-tert-butyltoluene … in the oxidation of 4-tert-butyltoluene can be rationalised by …
Number of citations: 6 www.sciencedirect.com
D Mravec, P Zavadan, A Kaszonyi, J Joffre… - Applied Catalysis A …, 2004 - Elsevier
… (isomerization of 4-tert-butyltoluene and its dealkylation) are … maximum selectivity to desired 4-tert-butyltoluene near 90%, … ecofriendly process for obtaining 4-tert-butyltoluene which is …
Number of citations: 62 www.sciencedirect.com
W Li, Y Xu, J Wang, Z Zhai, Z Yan, Y Yang - Catalysis letters, 2007 - Springer
Selective oxidation of 4-tert-butyltoluene (TBT) to 4-tert-butylbenzaldehyde (TBBZ) and 4-methylacetophenone (MAP) is reported for the first time using aqueous hydrogen peroxide as …
Number of citations: 8 link.springer.com
LGA van de Water, A Kaza, JK Beattie… - … A European Journal, 2007 - Wiley Online Library
… 15 % yield when 4-tert-butyltoluene was used as substrate. … , compared to 37 % when 4-tert-butyltoluene was used. When … in the reaction mixture when 4-tert-butyltoluene was used as …

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